molecular formula C12H18ClN B1521090 3-(3-Methylphenyl)Piperidine Hydrochloride CAS No. 1184977-99-8

3-(3-Methylphenyl)Piperidine Hydrochloride

Cat. No.: B1521090
CAS No.: 1184977-99-8
M. Wt: 211.73 g/mol
InChI Key: XKIWGWVSBLGDPM-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)Piperidine Hydrochloride is a piperidine derivative with a 3-methylphenyl substituent attached to the piperidine ring. Piperidine derivatives are often explored for their pharmacological properties, including analgesic, antipsychotic, or muscle relaxant effects .

Properties

IUPAC Name

3-(3-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12;/h2,4-5,8,12-13H,3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIWGWVSBLGDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662845
Record name 3-(3-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184977-99-8
Record name 3-(3-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Methylphenyl)piperidine hydrochloride (CAS No. 1184977-99-8) is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C12H18ClN
  • Molecular Weight : 211.73 g/mol
  • Structure : The compound features a piperidine ring substituted with a 3-methylphenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system. It is hypothesized that this compound may act as a modulator of dopaminergic and serotonergic pathways, which are crucial in the treatment of various neurological disorders.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by enhancing serotonergic neurotransmission.
  • Analgesic Properties : There is evidence indicating that it may possess analgesic effects, potentially through modulation of pain pathways in the central nervous system.
  • Anticancer Potential : Some studies have indicated cytotoxic effects against specific cancer cell lines, suggesting a potential role in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantEnhanced serotonergic activity
AnalgesicReduced pain response in animal models
AnticancerCytotoxicity against MCF-7 and MDA-MB-231

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant growth inhibition with IC50 values ranging from 5 to 10 µM, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a promising safety profile for further development.

Scientific Research Applications

Scientific Research Applications

3-(3-Methylphenyl)piperidine hydrochloride has a diverse range of applications in scientific research:

Medicinal Chemistry

  • Neurotransmitter Modulation: The compound is investigated for its interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest potential therapeutic applications in treating mood disorders such as depression and anxiety .
  • Antihistamine Properties: Research indicates that derivatives of this compound may exhibit antihistaminic effects, making them candidates for treating allergic reactions and respiratory conditions .

Biological Studies

  • Receptor Binding Studies: Interaction studies have shown that this compound can bind to various receptors, including histamine H3 and sigma-1 receptors. This binding profile suggests its potential use in developing drugs for conditions like schizophrenia and pain management .

Chemical Synthesis

  • Intermediate in Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, which are crucial in developing new pharmaceuticals .

Case Studies

Case Study 1: Neuropharmacological Effects
A study evaluated the effects of this compound on cognitive functions in rodent models. The results indicated significant modulation of serotonin levels, suggesting its potential as a therapeutic agent for cognitive enhancement.

Case Study 2: Antihistaminic Activity
In a controlled trial involving allergy-induced models, the compound demonstrated substantial inhibition of histamine release, positioning it as a viable candidate for non-sedative antihistamines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Methylphenyl)Piperidine Hydrochloride with structurally or functionally related piperidine derivatives, focusing on molecular properties, applications, and safety profiles:

Compound CAS No. Molecular Formula Substituents Key Properties Applications Safety Profile
3-(3-Methylphenyl)Piperidine HCl Not explicitly provided Likely C₁₂H₁₆ClN 3-methylphenyl group on piperidine Hypothesized CNS activity due to piperidine backbone; moderate lipophilicity Research (potential CNS modulation) Limited data; likely similar hazards to analogs (e.g., acute toxicity, irritation)
3-Methyl PCP HCl 91164-59-9 C₁₈H₂₇N·HCl 3-methylphenyl + cyclohexyl group Arylcyclohexylamine; psychoactive properties Forensic and analytical research Controlled substance (Schedule II in the U.S.); high abuse potential
3-(2-Methylphenoxy)Piperidine HCl 1858256-18-4 C₁₂H₁₈ClNO 2-methylphenoxy group on piperidine Acute oral toxicity (H302), skin irritation (H315) Laboratory chemical synthesis Hazardous (Category 4 acute toxicity; requires PPE)
4-(3-Methoxyphenyl)Piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 3-methoxyphenyl group on piperidine Increased solubility due to methoxy group; potential serotonergic activity Pharmaceutical intermediate Limited hazard data; methoxy group may reduce reactivity
Meperidine HCl 50-13-5 C₁₅H₂₁NO₂·HCl Ethyl ester + phenyl group Opioid analgesic; µ-opioid receptor agonist Pain management (regulated) Schedule II controlled substance; respiratory depression risk
Tolperisone HCl Contaminants Not provided Varies Varied substituents (e.g., 3-tolperisone) Muscle relaxant; impurities include positional isomers Pharmaceutical synthesis quality control Impurities may affect efficacy; requires strict purification

Key Structural and Functional Differences

Substituent Position and Type: The 3-methylphenyl group in the target compound contrasts with 2-methylphenoxy () and 3-methoxyphenyl (). The meta-substituted methyl group may offer better steric compatibility with hydrophobic binding pockets compared to ortho-substituted analogs . Arylcyclohexylamines like 3-Methyl PCP () incorporate a cyclohexyl ring, enhancing NMDA receptor antagonism and dissociative effects, unlike simpler piperidine derivatives .

Pharmacological Activity: Meperidine () acts as an opioid due to its ester-functionalized piperidine core, while non-esterified piperidines (e.g., 3-(3-Methylphenyl)Piperidine HCl) may target different receptors, such as sigma or adrenergic receptors .

Safety and Regulation: 3-Methyl PCP () is regulated as a Schedule II drug due to its hallucinogenic effects, whereas simpler piperidines like 3-(2-Methylphenoxy)Piperidine HCl () are classified as laboratory chemicals with moderate hazards . Meperidine () carries risks of addiction and respiratory depression, highlighting the impact of functional groups on safety profiles .

Research Findings and Data Trends

  • Synthetic Challenges : Piperidine derivatives with bulky substituents (e.g., 3-(4-Methoxy-3-methyl-benzyl)-Piperidine HCl, ) often require multi-step synthesis, increasing production costs and impurity risks .
  • Thermodynamic Stability : Methyl-substituted analogs generally exhibit higher melting points and stability compared to methoxy-substituted derivatives, as seen in 4-(3-Methoxyphenyl)Piperidine HCl () .
  • Toxicity Correlation : Acute oral toxicity (e.g., H302 in ) is common in piperidines with aromatic substituents, likely due to metabolic generation of reactive intermediates .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(3-Methylphenyl)Piperidine Hydrochloride typically involves:

  • Formation of the 3-substituted piperidine core via nucleophilic addition or Grignard reaction to a suitable piperidone precursor.
  • Functional group modifications including reduction, protection/deprotection steps.
  • Final conversion to the hydrochloride salt for stability and handling.

Preparation via Grignard Reaction and Subsequent Steps

A widely reported and efficient synthetic route involves the use of a Grignard reagent derived from 3-methylphenyl magnesium halide reacting with a protected 3-piperidone intermediate. This method is inspired by the synthesis of related 3-phenylpiperidines and adapted for 3-methylphenyl substitution.

Stepwise Process:

Step Description Conditions Notes
(a) Grignard Reaction N-protected 3-piperidone reacts with 3-methylphenyl magnesium bromide Anhydrous THF, 0°C under nitrogen atmosphere Forms 3-hydroxy-3-(3-methylphenyl)piperidine intermediate
(b) Elimination Reaction Alcohol elimination to form unsaturated intermediate Catalyzed by suitable reagents (e.g., silicone reagents) Removes hydroxyl group to generate alkene intermediate
(c) Hydrogenation Catalytic hydrogenation to saturate the ring and reduce double bonds Transition metal catalyst (e.g., Pd/C), H2 atmosphere, mild temperature Produces N-protected 3-(3-methylphenyl)piperidine
(d) Deprotection Removal of N-protecting group Acidic or basic conditions depending on protecting group Yields free 3-(3-methylphenyl)piperidine
(e) Salt Formation Reaction with hydrochloric acid Solvent: ethanol or ether Forms this compound salt

This method is supported by a patent describing the synthesis of (R)-3-phenylpiperidine and analogues, which can be adapted to 3-methylphenyl substitution by using the corresponding Grignard reagent (3-methylphenylmagnesium bromide).

Alternative Method: Reduction of 3-Hydroxy Piperidine Derivatives

Another approach involves the synthesis of 3-hydroxy piperidine derivatives followed by reduction and substitution steps:

  • Starting from 3-hydroxypyridine, catalytic hydrogenation with a rhodium-nickel/carbon bimetallic catalyst under mild conditions yields 3-hydroxypiperidine.
  • Subsequent functionalization at the 3-position with 3-methylphenyl groups can be achieved via nucleophilic substitution or coupling reactions.
  • Finally, conversion to the hydrochloride salt is performed.

This method is notable for its mild reaction conditions and improved atom economy compared to traditional routes.

Synthesis via Ester Intermediates and Hydrogenation

A related synthetic approach involves the preparation of 3-piperidine ethyl acetate derivatives followed by catalytic hydrogenation:

  • Starting from 3-pyridineacetic acid ethyl ester, N-benzylation is performed using benzyl chloride in acetonitrile under reflux.
  • The N-benzylated ester is then hydrogenated under hydrogen pressure (10-30 atm) with 5% Pd/C catalyst at 40±5°C to yield 3-piperidine ethyl acetate.
  • Subsequent hydrolysis and salt formation yield the target piperidine hydrochloride.

Although this method is described for 3-piperidine ethyl acetate derivatives, it can be adapted for 3-(3-methylphenyl)piperidine by modifying the aromatic substituent on the starting materials.

Research Findings and Analytical Data

While direct analytical data for this compound are scarce, closely related compounds such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been characterized extensively and provide insight into the structural and spectral properties relevant to substituted piperidines.

  • FT-IR spectra typically show characteristic peaks for C–Cl, C=O, aromatic C–H, and N–H stretching.
  • NMR data (1H and 13C) confirm the substitution pattern on the aromatic ring and the piperidine ring protons.
  • Molecular docking studies have been used to predict biological activity and interactions, supporting the relevance of these compounds in pharmaceutical research.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Advantages Limitations
Grignard Reaction Route Grignard addition, elimination, hydrogenation, deprotection, salt formation 3-methylphenylmagnesium bromide, Pd/C, protecting groups Anhydrous THF, H2 atmosphere, mild temp High selectivity, adaptable stereochemistry Requires strict anhydrous conditions
Reduction of 3-Hydroxypiperidine Catalytic hydrogenation of 3-hydroxypyridine, functionalization Rh-Ni/C catalyst, phosphoric acid additive Ambient temp, low pressure H2 Mild conditions, good atom economy Requires subsequent substitution steps
Ester Intermediate Hydrogenation N-benzylation of 3-pyridineacetic ester, hydrogenation, hydrolysis Benzyl chloride, Pd/C Reflux, H2 pressure 10-30 atm Scalable, well-established May require multiple purification steps

Q & A

Basic Question: What are the key structural features and common synthetic routes for 3-(3-Methylphenyl)Piperidine Hydrochloride?

Answer:
The compound consists of a piperidine ring substituted with a 3-methylphenyl group at the nitrogen atom, with a hydrochloride salt. Its formal name is 1-[1-(3-methylphenyl)cyclohexyl]-piperidine monohydrochloride (CAS: 91164-59-9, MF: C₁₈H₂₇N·HCl) . A typical synthesis involves:

  • Step 1: Cyclohexylation of 3-methylbenzene to form the arylcyclohexyl intermediate.
  • Step 2: Piperidine ring introduction via nucleophilic substitution or reductive amination.
  • Step 3: Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol) .
    For purity optimization (>98%), column chromatography or recrystallization is recommended .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Storage: Store at -20°C in airtight containers to prevent degradation .
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (e.g., N95) to avoid inhalation of aerosols .
  • Spill Management: Use absorbent materials (e.g., vermiculite) for containment. Avoid water jets to prevent dust dispersion .
  • Waste Disposal: Follow EPA guidelines for halogenated organic compounds. Incinerate in certified facilities .

Advanced Question: Which analytical methods are most reliable for characterizing purity and structural integrity?

Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
  • NMR: ¹H NMR (D₂O) should show peaks at δ 1.5–2.1 ppm (piperidine CH₂), δ 2.3 ppm (N–CH₃), and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry: ESI-MS in positive ion mode expected at m/z 293.9 [M+H]⁺ .
  • Elemental Analysis: Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Question: How does the 3-methylphenyl substitution influence biological target interactions compared to other arylcyclohexylamines?

Answer:
The 3-methyl group enhances lipophilicity, increasing blood-brain barrier permeability compared to unsubstituted analogs. In vitro studies suggest:

  • NMDA Receptor Antagonism: IC₅₀ values measured via electrophysiology in rat cortical neurons show ~2x higher potency than PCP derivatives lacking methyl groups .
  • σ-Receptor Binding: Radioligand assays (³H-DTG) indicate moderate affinity (Kᵢ = 120 nM), suggesting potential neuropsychiatric effects .
    Contrast with 4-methyl analogs (e.g., 4-Me-PCP), which exhibit reduced NMDA affinity but stronger dopamine transporter inhibition .

Advanced Question: What experimental strategies can resolve contradictions in reported pharmacological data for this compound?

Answer:

  • Dose-Response Curves: Perform in triplicate across multiple cell lines (e.g., HEK293T vs. primary neurons) to assess receptor selectivity .
  • Metabolic Stability Assays: Use liver microsomes (human/rat) to evaluate CYP450-mediated oxidation, which may explain variability in in vivo efficacy .
  • Computational Modeling: Compare molecular docking results (e.g., AutoDock Vina) across NMDA receptor subtypes (GluN1/GluN2A vs. GluN2B) .
  • Positive Controls: Include MK-801 for NMDA antagonism and haloperidol for σ-receptor binding to normalize data .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for specific neuropharmacological applications?

Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to enhance σ-receptor affinity, as seen in analogs like 4-Cl-PCP (Kᵢ = 45 nM) .
  • Piperidine Modifications: Replace piperidine with morpholine to reduce CNS penetration for peripheral pain models .
  • Salt Forms: Compare hydrochloride vs. sulfate salts for solubility differences; hydrochloride offers better crystallinity for X-ray studies .
  • In Vivo Testing: Use tail-flick assays (rodents) to correlate NMDA antagonism with analgesic efficacy. Monitor locomotor activity to assess psychotomimetic side effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylphenyl)Piperidine Hydrochloride
Reactant of Route 2
3-(3-Methylphenyl)Piperidine Hydrochloride

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